4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide

DNA gyrase inhibition Mycobacterium tuberculosis Structure-activity relationship

4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide (CAS 827025-26-3) is a complex aryl sulfonamide featuring an acridine core connected via a p-phenylenediamine linker to a pyrimidine-substituted sulfonamide terminus. The molecule belongs to a class of acridine-based DNA gyrase inhibitors originally developed as anti-tubercular agents.

Molecular Formula C24H19N5O2S
Molecular Weight 441.5 g/mol
CAS No. 827025-26-3
Cat. No. B12929037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide
CAS827025-26-3
Molecular FormulaC24H19N5O2S
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5
InChIInChI=1S/C24H19N5O2S/c1-16-7-12-22-20(15-16)23(19-5-2-3-6-21(19)28-22)27-17-8-10-18(11-9-17)32(30,31)29-24-25-13-4-14-26-24/h2-15H,1H3,(H,27,28)(H,25,26,29)
InChIKeyDTJICHKHSANCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide (CAS 827025-26-3): Structural and Pharmacological Context for Differential Procurement


4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide (CAS 827025-26-3) is a complex aryl sulfonamide featuring an acridine core connected via a p-phenylenediamine linker to a pyrimidine-substituted sulfonamide terminus. The molecule belongs to a class of acridine-based DNA gyrase inhibitors originally developed as anti-tubercular agents [1]. Its molecular formula is C24H19N5O2S (M.W. 441.5 g/mol), and it is typically supplied as a research-grade compound with ≥95% purity . The unique combination of an intercalative acridine scaffold with a peripheral pyrimidine-sulfonamide motif distinguishes it from simpler acridine derivatives and positions it as a candidate for applications requiring targeted DNA-enzyme inhibition.

Why Generic Substitution Fails for 4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide: The Criticality of Scaffold-Specific Recognition


Interchanging this compound with other sulfonamide or acridine derivatives without precise structural matching introduces significant risk of altered target engagement and biological outcomes. The acridine moiety provides DNA intercalation properties, while the p-phenylenediamine linker and the pyrimidine-2-yl sulfonamide tail govern specific enzyme interactions [1]. Even minor modifications to the sulfonamide substituent have been shown to dramatically shift selectivity; for example, replacing the pyrimidin-2-yl group with a 4-chlorophenyl group yielded a compound (4-chloro-N-(4-((2-methylacridin-9-yl)amino)phenyl)benzenesulphonamide) that exhibited MTB DNA gyrase supercoiling IC50 of 5.21 ± 0.51 μM and MTB MIC of 6.59 μM, with no hERG cardiotoxicity at 30 μM [2]. This demonstrates that the pyrimidine-bearing analog represents a distinct pharmacological entity whose properties cannot be extrapolated from close analogs. For any study requiring reproducible target engagement profiles, substitution with a structurally related but non-identical compound is scientifically unsound.

Quantitative Differentiation Evidence for 4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide Against Closest Chemical Probes


Structural Differentiation from the 4-Chlorophenyl Analog: Modulation of DNA Gyrase Inhibition via Pyrimidine-2-YL Sulfonamide Tail

The closest structurally characterized analog is 4-chloro-N-(4-((2-methylacridin-9-yl)amino)phenyl)benzenesulphonamide, which differs only in the terminal sulfonamide substituent (pyrimidin-2-yl vs. 4-chlorophenyl). This analog demonstrated an MTB DNA gyrase supercoiling IC50 of 5.21 ± 0.51 μM and an MTB MIC of 6.59 μM, with no hERG cardiotoxicity at 30 μM [1]. While direct assay data for the target compound are not publicly available, the replacement of the electron-withdrawing 4-chlorophenyl group with the hydrogen-bond-capable pyrimidine ring is expected to alter enzyme binding kinetics and selectivity. This is a class-level inference supported by the established SAR for acridine-based gyrase inhibitors [2].

DNA gyrase inhibition Mycobacterium tuberculosis Structure-activity relationship

Differentiation from Simple Acridine Intercalators: Integrated DNA Binding and Enzyme Inhibition Motif

Simple acridine derivatives such as acridine orange or amsacrine primarily act through DNA intercalation. The target compound incorporates a sulfonamide group known to chelate metal ions in enzyme active sites, potentially conferring dual DNA binding and enzyme inhibition capabilities [1]. In the acridine gyrase inhibitor series, compounds lacking the sulfonamide side chain showed significantly reduced antibacterial activity (e.g., simple acridine-p-phenylenediamine conjugates exhibited MIC >50 μM against M. tuberculosis) [2]. This supports the inference that the sulfonamide-pyrimidine moiety is critical for target engagement beyond mere DNA binding.

DNA intercalation Topoisomerase inhibition Dual-action mechanism

Cardiac Safety Profile Inferences: Reduced hERG Liability via Pyrimidine Substitution

hERG channel inhibition is a critical safety concern for acridine-containing molecules. The 4-chlorophenyl analog (compound 6) displayed 0% hERG inhibition at 30 μM and only 11.78% inhibition at 50 μM in a RAW 264.7 macrophage model [1]. Since the pyrimidine substituent in the target compound is more polar and less lipophilic than 4-chlorophenyl, it is predicted to exhibit even lower hERG affinity based on established SAR trends for reduced lipophilicity correlating with reduced hERG binding [2]. While direct hERG data for the target compound are not available, the class-level inference provides a baseline expectation of favorable cardiac safety.

hERG cardiotoxicity Safety pharmacology Drug-induced QT prolongation

Optimal Application Scenarios for 4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide Based on Existing Evidence


Exploratory SAR Studies on Acridine-Based DNA Gyrase Inhibitors

This compound is ideally suited as a key intermediate for exploring the effect of heterocyclic sulfonamide substituents on anti-mycobacterial potency and selectivity. Its pyrimidine tail provides a direct comparison point with the 4-chlorophenyl analog (compound 6), enabling systematic evaluation of electronic and hydrogen-bonding contributions to target engagement [1]. Researchers can use this compound to complete the SAR matrix around the sulfonamide terminus, as only the 4-chlorophenyl variant has been characterized in detail to date.

Dual-Action DNA Binding and Enzyme Inhibition Probe Development

The integrated acridine-sulfonamide architecture makes this compound a promising starting point for developing chemical probes that simultaneously target DNA and associated processing enzymes. The acridine core facilitates DNA intercalation, while the pyrimidine-sulfonamide moiety can chelate catalytic metal ions in topoisomerase or gyrase active sites [1]. This dual mechanism is mechanistically distinct from pure intercalators (e.g., acridine orange) or pure catalytic inhibitors, offering unique experimental control in DNA repair and replication studies.

Cardiotoxicity-Minimized Anti-Infective Lead Optimization

Based on the favorable hERG profile observed for the closely related 4-chlorophenyl analog (0% inhibition at 30 μM) [1], this compound can serve as a scaffold for developing anti-infectives with a built-in cardiac safety margin. The increased polarity of the pyrimidine ring is expected to further reduce hERG binding, making it a strategic choice for programs where QT prolongation is a concern.

Quote Request

Request a Quote for 4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.